molecular formula C15H12N4O B10841583 2-Aminoquinazoline-4-carboxyanilide

2-Aminoquinazoline-4-carboxyanilide

Cat. No.: B10841583
M. Wt: 264.28 g/mol
InChI Key: FXATZDLBKVHWOG-UHFFFAOYSA-N
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Description

2-aminoquinazoline-4-carboxyanilide is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their significant biological and pharmaceutical properties, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities . The structure of this compound consists of a quinazoline core with an amino group at the 2-position and a carboxyanilide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoquinazoline derivatives, including 2-aminoquinazoline-4-carboxyanilide, can be achieved through various methods. One common method involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid . Another approach involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides . These methods offer high yields and a wide range of substrate compatibility.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-aminoquinazoline-4-carboxyanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of different derivatives.

    Substitution: Substitution reactions can introduce various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include a variety of quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of 2-aminoquinazoline-4-carboxyanilide involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and signal transduction . The compound’s effects are mediated through its binding to the active sites of these targets, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-aminoquinazoline-4-carboxyanilide include other quinazoline derivatives such as 2-aryl-4-aminoquinazoline and 6-chloro-4-aminoquinazoline-2-carboxamide . These compounds share the quinazoline core structure but differ in their substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other quinazoline derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

2-amino-N-phenylquinazoline-4-carboxamide

InChI

InChI=1S/C15H12N4O/c16-15-18-12-9-5-4-8-11(12)13(19-15)14(20)17-10-6-2-1-3-7-10/h1-9H,(H,17,20)(H2,16,18,19)

InChI Key

FXATZDLBKVHWOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=NC3=CC=CC=C32)N

Origin of Product

United States

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